molecular formula C26H31N5O2S B4368210 N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4368210
M. Wt: 477.6 g/mol
InChI Key: WNDVNCKIBIWZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method includes the condensation of 1,3-diketones with hydrazine derivatives to form pyrazole intermediates. These intermediates are then subjected to further reactions to introduce the sulfonamide and other substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A well-known pyrazole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

    Stanozolol: An anabolic steroid containing a pyrazole ring.

Uniqueness

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3,5-dimethyl-1-phenyl-N-(4-propan-2-ylphenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-6-29-17-16-23(28-29)18-30(24-14-12-22(13-15-24)19(2)3)34(32,33)26-20(4)27-31(21(26)5)25-10-8-7-9-11-25/h7-17,19H,6,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDVNCKIBIWZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=C(N(N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.